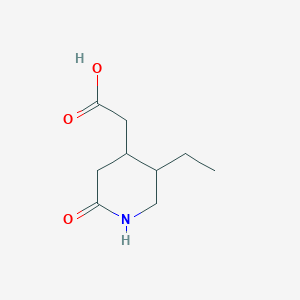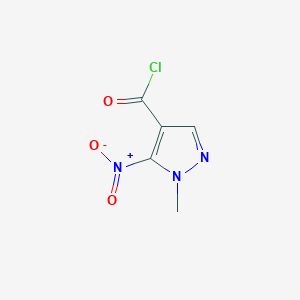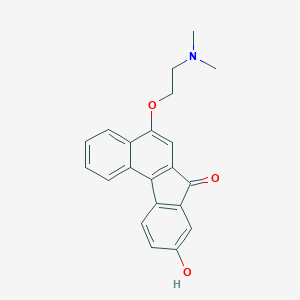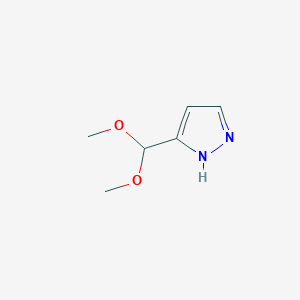
3-(Dimethoxymethyl)-1H-pyrazole
Übersicht
Beschreibung
- 3-(Dimethoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has a wide range of applications in chemistry and pharmacology.
Synthesis Analysis
- While specific details on the synthesis of 3-(Dimethoxymethyl)-1H-pyrazole are not directly available, the synthesis of related pyrazole compounds often involves condensation reactions and various catalysis methods. For instance, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole was studied using phase transfer catalysis and ultrasonic irradiation conditions (Wang et al., 2015).
Molecular Structure Analysis
- The molecular structure of pyrazole derivatives is often characterized by methods like X-ray crystallography, infrared, and nuclear magnetic resonance spectroscopy. These methods provide insights into the arrangement of atoms and the existence of different tautomeric forms (Ding Dong-ge, 2009).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity : Novel compounds containing pyrazole, including derivatives of 1H-pyrazole, show promising antioxidant potential. For instance, a study investigated new thiazole, pyridine, and pyrazole derivatives for their antioxidant properties using DPPH scavenging assay, demonstrating significant activity (Kaddouri et al., 2020).
Electrochemical Synthesis : Electrochemical methods have been used to synthesize new heterocyclic compounds from 1H-pyrazoles. This includes the study of N–N coupling and ring cleavage reactions of various 1H-pyrazole derivatives (Zandi et al., 2021).
Corrosion Inhibition : Pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. These inhibitors show potential for protecting metal surfaces (Bouklah et al., 2005).
Tautomerism Studies : Research into the tautomerism of N-substituted pyrazolones, including various 1H-pyrazole derivatives, provides insights into the structural dynamics of these molecules, which is important for understanding their chemical behavior (Arbačiauskienė et al., 2018).
Kinetic Studies : The kinetics of synthesizing derivatives of 3,5-dimethyl-1H-pyrazole, including 1-(3-phenylpropyl)-1H-pyrazole, have been explored under various conditions, providing valuable information for optimizing synthesis processes (Wang et al., 2015).
Molecular Docking and Computational Studies : Computational studies, including molecular docking, have been employed to understand the interaction of pyrazole derivatives with various targets, aiding in the development of potential therapeutic agents (Karrouchi et al., 2019).
Catalysis and Complex Formation : Research into the formation of complexes with pyrazole derivatives, such as cis-bis(2,2'-bipyridine)-chlororuthenium(II) complexes, highlights their potential application in catalysis and material science (Jude et al., 2009).
Eigenschaften
IUPAC Name |
5-(dimethoxymethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-9-6(10-2)5-3-4-7-8-5/h3-4,6H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZJHNVEFWBJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
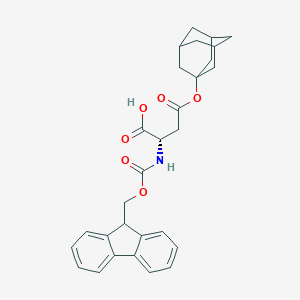


![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
